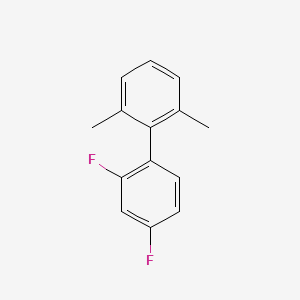
2,4-Difluoro-2',6'-dimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with two fluorine atoms and two methyl groups attached at specific positions on the rings. The presence of fluorine atoms and methyl groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms and methyl groups on the benzene rings can participate in electrophilic substitution reactions, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce hydroxylated or carbonylated compounds .
科学的研究の応用
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
作用機序
The mechanism of action of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s fluorine atoms and methyl groups influence its reactivity and selectivity. For example, in electrophilic substitution reactions, the electron-withdrawing effect of the fluorine atoms can stabilize the intermediate carbocation, leading to regioselective substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking .
類似化合物との比較
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2,4-Difluoro-1,1’-biphenyl: Lacks the methyl groups, resulting in different electronic and steric properties.
2,4-Difluoro-4-hydroxy-1,1’-biphenyl: Contains a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
2,4-Difluoro-2’,6’-dimethyl-4-carboxy-1,1’-biphenyl: The presence of a carboxyl group introduces acidity and the potential for forming esters and amides
These comparisons highlight the unique features of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl, such as its specific substitution pattern and the influence of fluorine and methyl groups on its chemical behavior.
特性
CAS番号 |
501654-61-1 |
|---|---|
分子式 |
C14H12F2 |
分子量 |
218.24 g/mol |
IUPAC名 |
1-(2,6-dimethylphenyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C14H12F2/c1-9-4-3-5-10(2)14(9)12-7-6-11(15)8-13(12)16/h3-8H,1-2H3 |
InChIキー |
NNDBDCBOFUFZPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


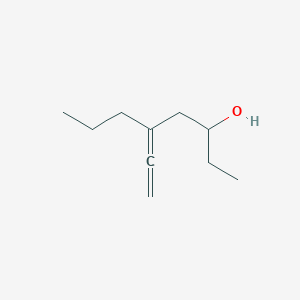
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)

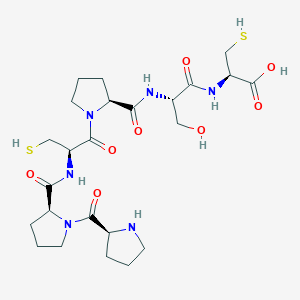
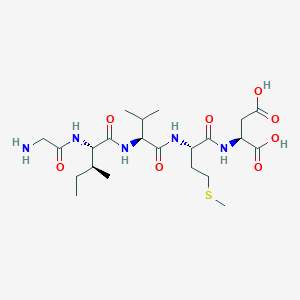
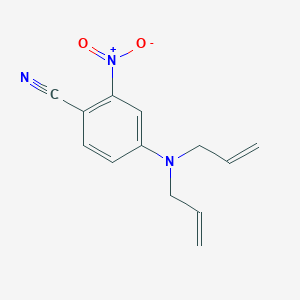


![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
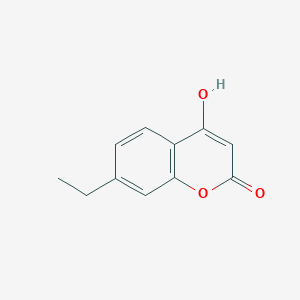
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
